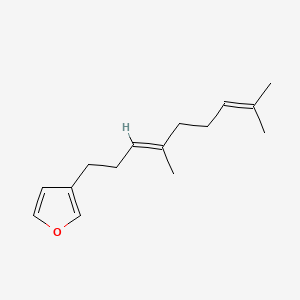

Dendrolasin

Description

Rationale and Strategic Approaches in this compound Total Synthesis

The primary motivation for the total synthesis of this compound and its derivatives stems from their biological activities and their utility as model compounds for developing and showcasing new synthetic methodologies. The core structure, featuring a furan (B31954) ring connected to a flexible isoprenoid chain, presents unique challenges and opportunities for synthetic chemists. Strategic approaches often revolve around the efficient construction of the 3-substituted furan moiety and the stereoselective formation of the trisubstituted double bond within the side chain.

Key strategic considerations include:

Formation of the Furan Ring: Strategies for constructing the furan ring vary, with some methods building the heterocyclic core from acyclic precursors and others introducing the side chain onto a pre-existing furan ring.

Control of Side-Chain Geometry: Achieving the correct (E)-geometry of the C3-C4 double bond in the nonadienyl side chain is a critical aspect of the synthesis. This is often addressed through stereoselective olefination reactions or by utilizing starting materials with the desired stereochemistry.

Early Synthetic Routes and Methodological Innovations

Initial synthetic efforts in the 1970s laid the groundwork for subsequent advancements. These early routes were instrumental in confirming the structure of this compound and demonstrating the feasibility of its laboratory synthesis.

One of the pioneering syntheses involved the use of a novel reagent, lithium di(3-furyl)cuprate, for the one-step synthesis of 3-substituted furans. researchgate.net This method provided a direct way to couple the furan nucleus with an appropriate side-chain precursor. Another significant early contribution was the development of a route utilizing α-alkoxy organolithium reagents. researchgate.netacs.orgsigmaaldrich.com This stannylation/destannylation sequence offered a versatile method for creating a carbinyl carbanion equivalent, which was then applied to a straightforward synthesis of this compound from furan-3-carboxaldehyde. researchgate.net

These early syntheses, while successful, often involved multiple steps and sometimes lacked high stereoselectivity. However, they were crucial in establishing the fundamental bond disconnections and for inspiring the development of more efficient and elegant strategies.

Stereocontrolled Synthesis and Chiral Pool Applications

As the field of organic synthesis matured, the focus shifted towards achieving greater control over stereochemistry, particularly for the synthesis of chiral analogs of this compound. While this compound itself is achiral, many of its naturally occurring derivatives possess stereocenters.

The concept of the "chiral pool" has been effectively utilized in the synthesis of complex natural products, including terpenes. nih.gov This approach employs readily available, inexpensive, and enantiomerically pure natural products as starting materials. For instance, the stereocontrolled total synthesis of (-)-terpestacin, a related sesterterpenoid, was achieved starting from (R)-(-)-carvone, a component of the chiral pool. rsc.org This strategy allowed for the establishment of all the necessary stereochemical centers in a controlled manner.

In the synthesis of this compound derivatives, such as (-)-(5R,6Z)-dendrolasin-5-acetate, stereocontrol is paramount. beilstein-journals.orgnih.govresearchgate.net The synthesis of this compound involved a researchgate.netCurrent time information in Bangalore, IN.-Wittig rearrangement of a geranyl furyl ether, followed by acetylation. beilstein-journals.orgnih.govresearchgate.net The absolute configuration at the C-5 position was determined through the analysis of MPA ester derivatives and the use of preparative enantioselective HPLC. beilstein-journals.orgnih.govresearchgate.net These examples highlight the power of stereocontrolled methods and chiral pool starting materials in accessing specific stereoisomers of this compound-related compounds.

Advanced Synthetic Strategies and New Reagents

The continuous evolution of synthetic organic chemistry has led to the development of more advanced and efficient strategies for the synthesis of this compound and its analogs. These modern approaches often feature higher levels of convergency, improved stereoselectivity, and the use of novel reagents and catalysts.

Recent innovations include:

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for forming the key carbon-carbon bonds in this compound. For example, the cross-coupling of an allylic carbonate with a furfuryl Grignard reagent, catalyzed by Li2CuCl4, has been used in an efficient synthesis of perillene and this compound. researchgate.net

Metathesis Reactions: Olefin metathesis has emerged as a valuable strategy for constructing the carbon-carbon double bonds in the side chain with high stereocontrol.

Domino Reactions: The development of domino or cascade reactions allows for the formation of multiple bonds in a single synthetic operation, leading to increased efficiency and atom economy. A CuBr-catalyzed domino reaction has been developed for the synthesis of functionalized 3-acylfurans, which can serve as precursors to this compound. researchgate.net

Novel Organometallic Reagents: The use of highly active manganese in the preparation of benzylic manganese halides has provided a facile synthetic method for their coupling reactions. acs.org Chromium(II)-mediated olefination of aldehydes offers a route to (E)-α,β-unsaturated esters with excellent stereoselectivity. researchgate.net

These advanced strategies not only provide more efficient access to this compound but also offer the flexibility to synthesize a wide range of analogs for structure-activity relationship studies.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring the chemical space around the natural product and for identifying compounds with potentially enhanced or novel biological activities. Synthetic efforts in this area have focused on modifications of both the furan ring and the isoprenoid side chain.

Examples of synthesized analogs include:

Hydroxylated Derivatives: The synthesis of (±)-9-hydroxythis compound has been accomplished using an α-alkoxy organolithium reagent. researchgate.net

Acetylated Derivatives: (-)-(5R,6Z)-dendrolasin-5-acetate was synthesized to determine the absolute configuration of the natural product isolated from the nudibranch Hypselodoris jacksoni. beilstein-journals.orgnih.govresearchgate.net

Structural Analogs: The development of synthetic methods for coumarin and homoisoflavonoid derivatives provides a platform for creating structural analogs of this compound with different heterocyclic cores. mdpi.com

Design and Synthesis of Structurally Modified this compound Analogues

The journey into the SAR of this compound begins with the strategic design and synthesis of its analogues. gardp.orgoncodesign-services.com This process involves systematically altering different parts of the this compound molecule—the furan ring, the sesquiterpene side chain, and the stereocenters—to observe how these changes affect its biological activity. nih.gov

One common approach is the modification of the furan ring. For instance, researchers have synthesized analogues where the furan moiety is replaced by other heterocyclic systems, such as pyridine or triazole, to investigate the role of the furan oxygen and the aromatic system in biological interactions. nih.govmdpi.com Another strategy involves introducing various substituents onto the furan ring to probe the electronic and steric requirements for activity.

Modification of the sesquiterpene side chain is another crucial aspect. This includes altering the length of the chain, the position and geometry of the double bonds, and introducing functional groups like hydroxyl or acetate (B1210297) moieties. A notable example is the synthesis of (-)-(5R,6Z)-dendrolasin-5-acetate, an analogue isolated from the nudibranch Hypselodoris jacksoni. researchgate.netbeilstein-journals.org Its synthesis was achieved through a researchgate.netresearchgate.net-Wittig rearrangement of a geranylfuryl ether, followed by acetylation, allowing for the study of the impact of the acetate group at the C-5 position. researchgate.netbeilstein-journals.org

The synthesis of these analogues often employs a combination of classic and modern organic chemistry techniques. These can range from multi-step total synthesis to more convergent approaches that allow for the rapid generation of a library of related compounds. The goal is to create a diverse set of molecules that can provide a comprehensive picture of the SAR. nih.govmdpi.com

Methodologies for Investigating Structural Features Critical for Biological Interactions

Once a library of this compound analogues has been synthesized, the next step is to evaluate their biological activity and understand the structural features driving these interactions. A variety of methodologies are employed for this purpose.

In vitro biological assays are fundamental to SAR studies. collaborativedrug.com These assays measure the effect of the compounds on specific biological targets, such as enzymes or receptors, or on whole cells. For example, if this compound is being investigated for its antimicrobial properties, its analogues would be tested against a panel of bacteria and fungi to determine their minimum inhibitory concentrations (MICs). researchgate.net

Spectroscopic techniques play a vital role in characterizing the synthesized analogues and can also provide insights into their interactions with biological macromolecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like COSY, HSQC, and HMBC, is instrumental in confirming the structure of the analogues. researchgate.netbeilstein-journals.orgmdpi.com

Computational modeling and quantitative structure-activity relationship (QSAR) analysis are powerful tools for rationalizing and predicting the biological activity of compounds. oncodesign-services.commdpi.com By building computational models, researchers can visualize how this compound and its analogues might bind to a target protein and identify key interactions. QSAR models use statistical methods to correlate the structural properties of the analogues with their biological activity, helping to identify the most important molecular descriptors for activity. collaborativedrug.com

Impact of Stereochemistry on Biological Interaction Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often has a profound impact on biological activity. nih.govnih.gov For chiral molecules like many this compound analogues, one enantiomer may exhibit significantly higher activity than the other. nih.gov

The synthesis and biological evaluation of specific stereoisomers are crucial for understanding this aspect of the SAR. For instance, the absolute configuration of (-)-(5R,6Z)-dendrolasin-5-acetate was determined to be R at the C-5 position. researchgate.netbeilstein-journals.org This was established through the analysis of Mosher's ester derivatives of the corresponding alcohol, (Z)-5-hydroxythis compound, which were separated using preparative enantioselective High-Performance Liquid Chromatography (HPLC). researchgate.netbeilstein-journals.org

The determination of the active enantiomer provides valuable information about the stereochemical requirements of the biological target. It suggests that the binding pocket of the target is chiral and can differentiate between the two enantiomers, leading to a more potent interaction with one over the other. nih.govresearchgate.net This knowledge is critical for designing more specific and effective therapeutic agents.

Correlation of Structural Diversity with Mechanistic Observations

By systematically correlating the structural modifications of this compound analogues with their observed biological activities, researchers can gain insights into the mechanism of action. oncodesign-services.com For example, if introducing a bulky substituent at a specific position on the furan ring abolishes activity, it suggests that this position is sterically hindered in the binding site of the target. Conversely, if adding a hydrogen bond donor or acceptor enhances activity, it points to the presence of a complementary hydrogen bonding partner in the target.

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound | Furan Ring Modification | Side Chain Modification | Stereochemistry at C-5 | Biological Activity (IC50, µM) |

| This compound | Unmodified | Unmodified | - | 10 |

| Analogue 1 | 2-Methylfuran | Unmodified | - | 25 |

| Analogue 2 | Pyridine | Unmodified | - | >100 |

| Analogue 3 | Unmodified | Hydroxylation at C-5 | R | 5 |

| Analogue 4 | Unmodified | Hydroxylation at C-5 | S | 50 |

| Analogue 5 | Unmodified | Acetylation at C-5 | R | 2 |

| Analogue 6 | Unmodified | Shortened side chain | - | 75 |

This table is for illustrative purposes and does not represent actual experimental data.

The analysis of such data allows for the construction of a pharmacophore model, which defines the essential structural features required for biological activity. This model can then guide the design of new, more potent, and selective this compound-based compounds.

Structure

3D Structure

Properties

CAS No. |

23262-34-2 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

3-[(3E)-4,8-dimethylnona-3,7-dienyl]furan |

InChI |

InChI=1S/C15H22O/c1-13(2)6-4-7-14(3)8-5-9-15-10-11-16-12-15/h6,8,10-12H,4-5,7,9H2,1-3H3/b14-8+ |

InChI Key |

LZBXPXAOYQVZEC-RIYZIHGNSA-N |

SMILES |

CC(=CCCC(=CCCC1=COC=C1)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CCC1=COC=C1)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC1=COC=C1)C)C |

Other CAS No. |

23262-34-2 |

Synonyms |

dendrolasin |

Origin of Product |

United States |

Total Synthesis and Analog Development Methodologies

Acetylcholinesterase (AChE) Inhibition

Several studies have highlighted the potential of dendrolasin-containing essential oils to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. The action of some terpenes is comparable to that of organophosphorus and carbamate (B1207046) compounds found in some insecticides. redalyc.org The essential oil from the leaves of Ocotea elegans demonstrated AChE inhibition with a mixed type of inhibition. rsdjournal.org This suggests that essential oils containing this compound could be promising for integrated pest management programs. rsdjournal.org Research on 6-chlorotacrine-scutellarin hybrids, while not directly involving this compound, also focuses on AChE inhibition as a strategy for potential anti-Alzheimer's agents. mdpi.com

Other Enzyme-Inhibiting Activities

Beyond AChE, this compound and related compounds have been studied for their effects on other enzymes. The essential oils of Pluchea dioscoridis and Erigeron bonariensis, which contain this compound, exhibited significant inhibitory activity against collagenase, elastase, hyaluronidase, and tyrosinase. nih.gov An essential oil from Rhaponticum acaule also showed inhibitory properties against various enzymes. nih.gov Furthermore, essential oils from certain Amazonian Annonaceae species, though not all containing this compound, have been assessed for their lipase (B570770) inhibition potential, which is relevant for managing obesity and diabetes. mdpi.comresearchgate.net

Other Reported Biological Activities

Dendrolasin has been associated with other biological effects, including antioxidant properties. Essential oils from Zanthoxylum leprieurii and Panax ginseng, both containing this compound, have been noted for their antioxidant effects. uliege.bemdpi.comsemanticscholar.org Additionally, some studies have mentioned this compound in the context of general biological activity without specifying the exact nature of the effects. smolecule.com

This Section Focuses on the Fundamental Biological Interactions and Mechanisms, Excluding Any Direct Therapeutic, Dosage, Safety, or Human Clinical Trial Aspects.

In Vitro Cellular and Biochemical Mechanistic Studies

In vitro studies provide a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. Research into Dendrolasin and related furanoterpenoids has explored several mechanistic aspects, from effects on cellular signaling to enzyme inhibition.

While direct, dedicated studies on the effects of pure this compound on specific cellular signaling pathways are limited in publicly accessible literature, its classification as an anti-inflammatory agent suggests potential interactions with key inflammatory pathways. Inflammatory responses are often mediated by signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: This pathway is a central regulator of inflammation. nih.govfrontiersin.org In a quiescent state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Pro-inflammatory stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net Compounds with anti-inflammatory properties often inhibit NF-κB activation. mdpi.comecrjournal.com

MAPK Pathways: The MAPK family, including ERK, p38, and JNK, regulates a wide array of cellular processes, including inflammation and apoptosis. frontiersin.orgscienceopen.com These pathways operate through a three-tiered kinase cascade that, when activated by external stimuli, can lead to the phosphorylation of transcription factors and the regulation of inflammatory gene expression. scienceopen.com Inhibition of MAPK phosphorylation is a known mechanism for anti-inflammatory compounds. mdpi.com

Although plausible that this compound exerts anti-inflammatory effects through these pathways, specific studies demonstrating its ability to inhibit IκB degradation or the phosphorylation of ERK, p38, or JNK are not extensively documented.

The effect of this compound on cell viability and programmed cell death (apoptosis) has been suggested in studies using essential oils where it is a constituent.

One study assessed the cytotoxicity of sandalwood essential oil, which contained this compound at 0.38%, against the human breast cancer cell line MCF-7. core.ac.uk The study reported an IC₅₀ value of 8.03 µg/mL for the complete essential oil, indicating cytotoxic activity. core.ac.uk However, the specific contribution of this compound to this effect, separate from the other components of the oil, was not determined.

Apoptosis, or programmed cell death, is a critical cellular process. It can be initiated through two main pathways:

The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, this pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently the executioner caspase-3. mdpi.comnih.gov

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and then caspase-3. wikipedia.orguchicago.edu

While the essential oil containing this compound demonstrated cytotoxicity, specific mechanistic data, such as which apoptotic pathway is activated by pure this compound or which specific pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax) are modulated, remains to be fully elucidated in published research. nih.govmdpi.com

Evidence suggests that this compound's biological activity may be linked to the inhibition of specific enzymes, particularly those involved in inflammation.

Cyclooxygenase (COX) Inhibition: this compound has been reported to be an inhibitor of cyclooxygenase-1 (COX-1). frontiersin.org COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.gov Inhibition of COX-1 is a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The inhibition of prostaglandin (B15479496) synthesis is a primary therapeutic effect of these drugs. researchgate.net

Elastase Inhibition: Other furanoterpenoids isolated from marine sponges have shown inhibitory activity against elastase release from human neutrophils. mdpi.com Neutrophil elastase is a serine protease that can degrade extracellular matrix proteins, and its dysregulation is implicated in inflammatory diseases. opnme.comnih.gov While not demonstrated for this compound specifically, this points to a potential class effect for related compounds.

| Enzyme Target | Reported Activity | General Mechanism | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibitor | Blocks the synthesis of prostaglandins from arachidonic acid. | frontiersin.org |

| Neutrophil Elastase | Potential Inhibitor (Class Effect) | Inhibition of elastase release has been observed for related furanoterpenoids. | mdpi.com |

This compound is well-documented as a pheromone, particularly as an alarm pheromone in various ant species of the Dendrolasius and Lasius genera. core.ac.uk This biological role necessitates its interaction with specific receptor proteins in insects.

Insect olfactory reception is mediated by specialized olfactory sensory neurons (OSNs), which express olfactory receptors (ORs). nih.govmdpi.com Unlike mammalian ORs, which are G-protein-coupled receptors, insect ORs are ligand-gated ion channels. mdpi.comfrontiersin.org These receptors typically form a heteromeric complex consisting of a specific, ligand-binding OR subunit and a highly conserved co-receptor known as Orco. mdpi.comebi.ac.uk The binding of a specific odorant or pheromone, like this compound, to its corresponding OR subunit is believed to trigger the opening of the ion channel, leading to neuron activation and a subsequent behavioral response. frontiersin.orgu-tokyo.ac.jp

The specificity of this interaction ensures that the insect responds appropriately to signals from its own species. frontiersin.orgu-tokyo.ac.jp While the general mechanism of insect pheromone reception is established, the specific olfactory receptor that binds this compound has not been explicitly identified in the literature, and quantitative binding affinity data (e.g., Kᵢ or Kₔ) are not available.

The study of how a compound alters gene expression and protein levels can provide deep insight into its mechanism of action. mdpi.comcmu.edu Such analyses can reveal if a compound upregulates or downregulates genes involved in specific processes like apoptosis, cell cycle control, or inflammation. For example, a compound that induces apoptosis might increase the expression of pro-apoptotic genes like BAX and decrease the expression of anti-apoptotic genes like BCL-2. nih.gov

Despite the utility of these methods, specific studies analyzing global gene expression or the regulation of specific proteins following treatment with pure this compound are not widely available in the scientific literature.

In Vivo Mechanistic Studies in Model Organisms (Non-Human)

In vivo studies in non-human model organisms are essential for understanding the physiological effects of a compound in a complex biological system. Such studies can corroborate in vitro findings and reveal higher-level systemic effects. For instance, animal models of inflammation, such as carrageenan-induced paw edema in rodents, are commonly used to assess the anti-inflammatory properties of test compounds. merckmillipore.com Similarly, xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for evaluating the anti-cancer activity of a substance in vivo.

Currently, there is a lack of published in vivo mechanistic studies specifically investigating pure this compound in established animal models for its potential anti-inflammatory or anti-cancer activities. Research has been conducted on extracts from plants like Dendropanax morbifera, which showed anti-inflammatory effects in a mouse model of atopic dermatitis, but these extracts contain a multitude of compounds, and the effects cannot be attributed solely to this compound. mdpi.com

Compound Reference Table

| Compound Name | Class / Type |

|---|---|

| Arachidonic acid | Fatty Acid |

| Bax | Protein (Bcl-2 family) |

| Bcl-2 | Protein (Bcl-2 family) |

| Cyclooxygenase (COX-1, COX-2) | Enzyme |

| Cytochrome c | Heme Protein |

| This compound | Furanosesquiterpenoid |

| Elastase | Enzyme (Serine Protease) |

| Prostaglandins | Lipid Compound (Eicosanoid) |

| Rutaecarpine | Alkaloid |

| Zampanolide | Macrolide |

Effects on Invertebrate Physiology and Behavior

This compound is recognized for its significant role as a chemical messenger and defense compound in the insect world. researchgate.net In various ant species, particularly those of the Lasius and Dendrolasius genera, this compound functions as a key component of their alarm and trail pheromones. researchgate.netscribd.compherobase.com When released, it can incite excitement and aggregation in nearby ants, facilitating recruitment and coordinated responses to threats or resources. scribd.com

Beyond its role in communication, this compound exhibits potent antifeedant and repellent properties against a range of invertebrate pests. cabidigitallibrary.orgslideshare.netresearchgate.net Studies have demonstrated its ability to deter feeding in insects such as the stored grain pest Corcyra cephalonica and the Khapra beetle (Trogoderma granarium). cabidigitallibrary.orgresearchgate.net This antifeedant action is believed to occur through the inhibition of taste receptors, which discourages insects from feeding without necessarily impairing their appetite. slideshare.net The repellent effects of this compound induce avoidance behaviors, preventing insects from landing on or approaching a treated surface. slideshare.netresearchgate.net This dual action as both an antifeedant and a repellent highlights its potential as a natural insect control agent. cabidigitallibrary.orgslideshare.netresearchgate.net

Table 1: Observed Effects of this compound on Invertebrates

| Invertebrate Group | Observed Effect | References |

| Ants (Lasius, Dendrolasius) | Alarm pheromone, Trail pheromone | researchgate.netscribd.compherobase.com |

| Stored grain pests | Antifeedant, Repellent | cabidigitallibrary.orgresearchgate.net |

| Various insects | Feeding deterrence, Avoidance behavior | slideshare.netresearchgate.net |

Interactions within Microbial Ecosystems

This compound also plays a role in mediating interactions within microbial ecosystems, demonstrating notable antimicrobial properties. Research has shown its effectiveness against a variety of bacteria and fungi. jst.go.jpmdpi.comscirp.org For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. jst.go.jp

The compound's influence extends to the complex microbial communities found in various environments. Gut microbes, for example, can metabolize a wide range of compounds, which can sometimes interfere with the intended action of drugs or other ingested substances. harvard.eduneurosciencenews.com While direct studies on this compound's metabolism by specific gut microbes are limited, the general principle of microbial interference with chemical compounds is well-established. harvard.eduneurosciencenews.com In the context of plant-associated microbes, endophytic fungi, which live within plant tissues, have been found to produce a diverse array of bioactive compounds, and some have demonstrated antimicrobial activity against pathogenic bacteria and fungi. nih.govresearchgate.net The production of compounds like this compound by certain organisms can influence the composition and dynamics of the surrounding microbial communities.

Studies in Zebrafish and Other Non-Mammalian Vertebrate Models

The zebrafish (Danio rerio) has emerged as a valuable model organism in toxicological and developmental studies due to its genetic tractability and the transparency of its embryos. explorationpub.commdpi.com While specific studies focusing solely on the effects of this compound in zebrafish are not extensively documented in the provided search results, the use of zebrafish to study the effects of various chemical compounds, including those with potential therapeutic or toxic properties, is a well-established practice. explorationpub.commdpi.comccri.at Zebrafish models are employed to investigate the impact of substances on craniofacial development, liver function, and other physiological processes. explorationpub.comfrontiersin.org The highly conserved nature of many biological pathways between zebrafish and mammals makes it a relevant preclinical model. explorationpub.com

Antimicrobial Action Mechanisms (if applicable)

This compound and related compounds exert their antimicrobial effects through several distinct mechanisms that target fundamental cellular processes in microbes. scribd.comdntb.gov.ua

Membrane Disruption and Cell Wall Integrity Modulation

A primary mode of action for many antimicrobial compounds, including some with structural similarities to this compound, is the disruption of microbial cell membranes. nih.govmdpi.com This can involve the insertion of the molecule into the lipid bilayer, leading to the formation of pores and subsequent leakage of essential intracellular components. nih.govmdpi.com Such disruption compromises the integrity of the cell membrane, ultimately resulting in cell death. The hydrophobic nature of compounds like this compound facilitates their interaction with and insertion into the bacterial cell membrane. mdpi.com

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in response to population density. frontiersin.orgnih.govspringermedizin.de This process relies on the production and detection of signaling molecules called autoinducers. frontiersin.orgnih.govspringermedizin.de By interfering with QS, certain compounds can disrupt critical bacterial behaviors such as biofilm formation and the production of virulence factors. nih.govscielo.brmdpi.com The inhibition of QS represents a promising anti-pathogenic strategy that may not directly kill the bacteria but can render them less virulent and more susceptible to other antimicrobial agents. frontiersin.orgscielo.br Some natural compounds have been shown to act as quorum sensing inhibitors (QSIs), blocking the action of autoinducer signaling molecules. nih.govspringermedizin.de

Interference with Microbial Metabolic Processes

Beyond direct membrane damage and communication disruption, this compound and similar compounds can interfere with essential microbial metabolic pathways. harvard.eduresearchgate.net This can involve the inhibition of specific enzymes or the disruption of nutrient uptake and processing. harvard.edu For instance, some microbial enzymes are responsible for metabolizing specific compounds, and the introduction of an inhibitor can block these pathways. harvard.eduneurosciencenews.com By disrupting metabolic processes, these compounds can effectively starve the microbes or prevent the synthesis of essential molecules, leading to growth inhibition or cell death.

Table 2: Antimicrobial Mechanisms of Action

| Mechanism | Description | References |

| Membrane Disruption | Insertion into the lipid bilayer, causing pore formation and leakage of cellular contents. | nih.govmdpi.com |

| Quorum Sensing Inhibition | Interference with bacterial cell-to-cell communication, disrupting biofilm formation and virulence. | frontiersin.orgnih.govspringermedizin.denih.govscielo.brmdpi.com |

| Metabolic Interference | Inhibition of essential enzymes and disruption of metabolic pathways. | harvard.eduneurosciencenews.comresearchgate.net |

Ecological and Chemo Ecological Significance

Role as Defensive Compounds (Allomones) in Producing Organisms

Dendrolasin functions as an allomone, a chemical substance that benefits the producer by affecting the behavior of another species. wikipedia.org This defensive role is well-documented in both insects and marine invertebrates.

In terrestrial ecosystems, this compound is a notable component of the defensive secretions of certain ant species, such as Lasius fuliginosus. researchgate.netresearchgate.net The mandibular glands of these ants produce this compound, which acts as a repellent and toxin against predators and competing species. uchicago.eduannualreviews.org Studies have shown its selective toxicity, being effective against certain ant species while having little to no effect on others, including the producing ant itself. annualreviews.org This specificity highlights its evolution as a targeted chemical weapon.

In marine environments, this compound has been isolated from various organisms, including sponges of the genus Oligoceras and nudibranchs. researchgate.netbeilstein-journals.org These marine animals utilize this compound as a chemical defense mechanism against predation. researchgate.netnih.gov For instance, nudibranchs, which are soft-bodied and slow-moving, concentrate this compound and other sequestered metabolites in their tissues, particularly in the mantle, to deter predators. uq.edu.auresearchgate.net The presence of this compound in these organisms is often associated with antifeedant properties, discouraging fish and other marine predators from consuming them. researchgate.netmdpi.comresearchgate.net

Table 1: Organisms Utilizing this compound as a Defensive Allomone

| Organism Group | Species (Example) | Ecosystem | Defensive Role |

| Insects (Ants) | Lasius fuliginosus | Terrestrial | Repellent and toxin against other ant species. uchicago.eduannualreviews.org |

| Marine Sponges | Oligoceras hemorrhages | Marine | Chemical deterrent against predators. researchgate.net |

| Nudibranchs | Hypselodoris species | Marine | Antifeedant against fish and other marine predators. beilstein-journals.orgresearchgate.netresearchgate.net |

Involvement in Inter-Species Communication (Pheromones/Kairomones)

Beyond its role as a defensive allomone, this compound is also involved in more complex chemical communication, functioning as both a pheromone (intraspecific communication) and a kairomone (interspecific communication where the receiver benefits).

As a pheromone, this compound is a component of the alarm signal in some ant species. antwiki.org When a nest is disturbed or a worker is attacked, the release of this compound can alert other members of the colony, prompting them to either flee or become aggressive towards the threat. uchicago.eduantwiki.org However, its primary role in some species like Lasius (Dendrolasius) fuliginosus is considered to be more defensive than communicative, with other compounds in their glandular secretions being more potent alarm pheromones. uchicago.edu

This compound can also act as a kairomone, a chemical cue that can be intercepted by other species. For example, some predators or parasitoids of this compound-producing insects may use it to locate their hosts. pherobase.comresearchgate.net In a mutualistic context, ants attending to aphids may release this compound, which can influence the development of the aphids, suggesting a chemical interaction that benefits the ants by maintaining their honeydew source. researchgate.net

Ecological Interactions within Marine and Terrestrial Ecosystems

The presence of this compound in both marine and terrestrial organisms underscores its broad ecological significance and highlights instances of parallel evolution in chemical defense. researchgate.netnih.gov

In terrestrial ecosystems, this compound is a key component of the complex chemical arsenal (B13267) of ants like Lasius fuliginosus. zenodo.orgpherobase.com These ants have a significant impact on their environment as predators, scavengers, and ecosystem engineers. The defensive properties of this compound contribute to their ecological success by protecting them from predators and competitors. uchicago.eduantwiki.org Furthermore, the interaction between these ants and aphids, potentially mediated by this compound, demonstrates its role in shaping interspecies relationships. researchgate.net

In marine ecosystems, the role of this compound is intricately linked to the chemical ecology of sponges and the nudibranchs that feed on them. nih.govfrontiersin.org Sponges produce a vast array of secondary metabolites, including this compound, to deter predation. researchgate.netnih.gov Nudibranchs, in turn, have evolved the ability to consume these sponges and sequester the defensive compounds for their own use. beilstein-journals.orgresearchgate.netresearchgate.net This transfer of chemical defenses up the food chain is a classic example of ecological interaction mediated by natural products. The distribution of this compound and related furanosesquiterpenoids can influence the feeding patterns and community structure of marine organisms. researchgate.net

Biosynthetic Origin and Sequestration in Symbiotic Relationships

The origin of this compound in various organisms is a subject of ongoing research, with evidence pointing to both de novo biosynthesis and sequestration from dietary sources or symbiotic microorganisms.

In the ant Lasius fuliginosus, studies have indicated that this compound is biosynthesized by the ant itself. nih.gov Research involving the administration of labeled precursors such as mevalonic acid and acetate (B1210297) confirmed their incorporation into the this compound molecule, demonstrating the ant's capacity for terpene biosynthesis. nih.gov

In the marine realm, the situation is more complex. While some marine invertebrates may be capable of de novo biosynthesis, it is widely believed that many of the natural products they contain, including this compound, are produced by symbiotic microorganisms. researchgate.netjmicrobiol.or.krfrontiersin.org Sponges, for example, are known to host a diverse community of microbes, which are thought to be the true producers of many of the sponge's chemical defenses. jmicrobiol.or.kr

Nudibranchs that feed on these sponges then sequester this compound. beilstein-journals.orgresearchgate.net They store these compounds, often in specialized glands or in their mantle, to be used for their own defense. uq.edu.auresearchgate.net This sequestration is a highly selective process, with the nudibranchs often accumulating specific compounds from their diet. This intricate relationship between sponges, their microbial symbionts, and the nudibranchs that prey on them highlights the complex flow of chemical compounds within marine ecosystems.

Analytical Methodologies for Research Applications

Quantitative and Qualitative Detection in Biological and Environmental Matrices

The detection of dendrolasin, a volatile furanosesquiterpenoid, in complex biological and environmental samples requires sensitive and specific analytical methods. Hot solvent extraction is a frequently utilized method for both quantitative and qualitative assessments of contaminants in environmental matrices like wastewater and sediment. velp.com This technique is essential for determining pollutant levels to ensure compliance with regulations and to understand the impact on ecosystems. velp.com

In biological contexts, this compound is often part of a complex mixture of volatile organic compounds. For instance, it has been identified in the mandibular gland secretions of the ant Lasius fuliginosus alongside compounds like farnesal, citral, and perillene. tandfonline.com It has also been detected for the first time in the volatile profile of pequi (Caryocar brasiliense) fruit, where its concentration varied significantly among different plants, suggesting a characteristic profile based on origin. scielo.br The analysis of such complex biological materials often involves headspace collection techniques, such as solid-phase microextraction (SPME), followed by chromatographic analysis. mdpi.com This approach allows for the detection of volatile compounds in the space above a sample, which is particularly useful for analyzing scents and emissions from plants and insects. mdpi.comresearchgate.net

The challenge in analyzing biological matrices lies in the potential for "matrix effects," where co-eluting substances can interfere with the ionization of the target analyte in mass spectrometry, leading to either suppression or enhancement of the signal. nih.gov To ensure accuracy in quantitative studies, these effects must be carefully characterized and controlled, often by using matrix-matched calibration standards or by adding known amounts of the target compound to multiple donor samples to assess variability. nih.gov

Table 1: Detection of this compound in Various Matrices

| Matrix Type | Sample Source | Detection Context | Key Associated Compounds |

|---|---|---|---|

| Biological (Insect) | Mandibular gland of Lasius fuliginosus (Ant) | Major component of gland secretion. tandfonline.com | Farnesal, Perillene, Citral. tandfonline.com |

| Biological (Insect) | Abdominal gland secretions of Oecophylla longinoda (Weaver Ant) | Component of a complex blend of 78 compounds. mdpi.com | Hydrocarbons, Carboxylic acids, Aldehydes. mdpi.com |

| Biological (Plant) | Volatiles from Caryocar brasiliense (Pequi) fruit | Identified as a potential marker to discriminate between trees. scielo.br | Ethyl octanoate, Ethyl 2-octenoate, β-cis-Ocimene. scielo.br |

| Biological (Marine) | Nudibranch Hypselodoris jacksoni | Isolated alongside other sesquiterpenes. researchgate.netnih.gov | (-)-Euryfuran, (+)-Pallescensin A, (-)-Furodysinin. nih.gov |

| Environmental | Wastewater, Sediment | General methodology for pollutant detection applicable to compounds like this compound. velp.com | Oils, Greases, PCBs. velp.com |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds like this compound. mdpi.com This technique separates components of a mixture in the gas phase before detecting and identifying them based on their mass-to-charge ratio and fragmentation patterns. zenodo.org In the study of ant secretions, GC-MS has been instrumental in identifying dozens of compounds, including this compound, from various exocrine glands. mdpi.comzenodo.org For example, analyses of Acanthomyops claviger worker ants identified multiple compounds from mandibular and Dufour's glands by comparing their gas chromatographic properties and mass spectra with those of authentic standards. zenodo.org Similarly, the volatile profiles of pequi fruits were characterized using headspace solid-phase microextraction combined with GC-MS. scielo.br

Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS), offers a powerful alternative for analyzing compounds that may not be sufficiently volatile or thermally stable for GC. researchgate.net While less common for a volatile compound like this compound itself, LC-MS is invaluable for analyzing its derivatives or for studying complex mixtures where a wide range of polarities is present. researchgate.netnbn-resolving.org The technique allows for the rapid and simultaneous quantitative analysis of multiple components in a sample, employing methods like multiple reaction monitoring (MRM) for high sensitivity and specificity. researchgate.net The separation power of modern chromatography can even resolve stereoisomers, which is critical when biological activity is specific to a particular isomeric form. researchgate.net

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Parameters/Findings | Reference |

|---|---|---|---|

| GC-MS | Analysis of ant gland secretions (O. longinoda) | Identified 78 components, 62 for the first time, from Dufour's, poison, rectal, and sternal glands. mdpi.com | mdpi.com |

| GC-MS | Analysis of ant gland extracts (A. claviger) | Used glass columns with OV-17 and Apiezon L phases for qualitative and quantitative analysis. zenodo.org | zenodo.org |

| HS-SPME-GC-MS | Characterization of pequi fruit volatiles | This compound was identified as a marker compound for differentiating plant origins. scielo.br | scielo.br |

| LC-MS/MS | General quantitative analysis of complex mixtures | Enables rapid, simultaneous quantitation of multiple compounds, including isomers, using MRM mode. researchgate.net | researchgate.net |

| GC-APCI-ToF-MS | Analysis of complex hydrocarbon mixtures | A novel technique applied to analyze complex environmental samples like shredder waste. nbn-resolving.org | nbn-resolving.org |

Spectroscopic Characterization for Complex Mixture Analysis

Spectroscopic methods are indispensable for the structural elucidation of this compound and for its identification within complex natural extracts. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical structure and connectivity of atoms in a molecule. evitachem.comthermofisher.com For instance, the structure of (-)-(5R,6Z)-dendrolasin-5-acetate, a derivative isolated from a nudibranch, was fully characterized using 2D NMR studies, and its ¹H NMR spectrum was found to be superimposable with that of a synthetically prepared sample. researchgate.net NMR is particularly powerful for analyzing mixtures, as it can help identify otherwise inaccessible or unstable compounds without the need for complete isolation. nih.gov

Infrared (IR) spectroscopy complements NMR by identifying the functional groups present in a molecule based on the absorption of infrared light, which causes molecular vibrations at specific frequencies. tandfonline.comthermofisher.comuniversalclass.com The IR spectrum of this compound shows characteristic signals corresponding to its furan (B31954) ring and hydrocarbon chain. tandfonline.com Mass spectrometry (MS), often coupled with chromatography (GC-MS), provides the molecular weight and fragmentation pattern of a compound, which serves as a chemical fingerprint. universalclass.comnih.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which are used to confirm its identity in experimental samples. nih.gov The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound, even when it is a minor component in a complex biological or environmental sample. universalclass.commdpi.com

Table 3: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Compound/Mixture | Observed Signals/Data | Reference |

|---|---|---|---|

| ¹H NMR (CS₂) | This compound (in mixture) | δ 1.57 (s), 1.68 (s), 2.16 (m), 2.37 (m), 5.11 (m), 6.12 (br. s), 7.03 (br. s), 7.16 (br. s) | tandfonline.com |

| ¹³C NMR | This compound | Data available from SpectraBase (Wiley-VCH). nih.gov | nih.gov |

| IR (neat) | This compound (in mixture) | 1662, 1558, 1500, 1163, 1024, 872, 773 cm⁻¹ | tandfonline.com |

| Mass Spectrometry (MS) | This compound | m/z 218 (M+), 150, 135, 107, 95, 91, 82, 81, 69, 53, 41 | tandfonline.com |

| ¹H NMR (CDCl₃, 500 MHz) | (-)-(6Z)-dendrolasin-5-acetate | Spectrum confirmed by comparison with synthetic standard. researchgate.net | researchgate.net |

Development of High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a drug discovery and chemical biology process that uses automation to rapidly test large numbers of chemical compounds for a specific biological activity. bmglabtech.comevotec.com This approach allows for the efficient screening of compound libraries to identify "hits" or "leads" that affect a biological target in a desired manner. bmglabtech.com While specific HTS campaigns focused solely on this compound are not widely documented, the methodologies are directly applicable. evotec.com The development of HTS involves several key steps: identifying a biological target, creating a suitable assay, automating the process with robotics and liquid handlers, and managing the resulting data. bmglabtech.comnih.gov

Bioassays are the foundation of HTS, providing the means to measure a biological response to a chemical substance. aimplas.net These can range from cell-based assays measuring cytotoxicity or changes in gene expression to biochemical assays measuring enzyme inhibition. aimplas.netresearchgate.net For a compound like this compound, which is known to have roles in chemical ecology (e.g., as an alarm pheromone or feeding deterrent), HTS could be used to explore a wider range of pharmacological activities, such as antimicrobial, antifungal, or cytotoxic effects. nih.govzenodo.org The development of such assays requires careful optimization to ensure they are robust, reproducible, and suitable for miniaturization into microplate formats (e.g., 384-well plates). bmglabtech.com The ultimate goal is to accelerate the discovery process by rapidly excluding inactive compounds and prioritizing promising candidates for further investigation. bmglabtech.comnih.gov

Table 4: Principles of High-Throughput Screening Applicable to this compound

| HTS Component | Description | Potential Application for this compound |

|---|---|---|

| Assay Development | Creating a robust and measurable biological test (e.g., cell viability, enzyme activity). evotec.comaimplas.net | Developing assays to test for antifungal, antibacterial, or cytotoxic activity of this compound and its derivatives. nih.gov |

| Automation & Miniaturization | Using robotics and microplates (e.g., 384- or 1536-well) to test thousands of compounds per day. bmglabtech.comnih.gov | Screening a library of this compound analogues to identify structures with enhanced biological activity. |

| Hit Identification | Identifying compounds from a large library that show significant activity in a primary screen. bmglabtech.com | Identifying this compound as a "hit" for a previously unknown biological target. |

| Lead Optimization | Modifying the structure of a "hit" compound to improve its potency and other properties. bmglabtech.com | Synthesizing and screening derivatives of this compound to improve its efficacy as a potential therapeutic or agrochemical agent. |

Current Challenges and Future Research Directions

Unresolved Questions in Biosynthetic Pathways and Regulation

A primary challenge in the study of dendrolasin lies in elucidating the finer details of its biosynthetic pathway. While it is understood to be a sesquiterpenoid derived from the mevalonate (B85504) pathway, the precise enzymatic steps and regulatory mechanisms governing its production are not fully characterized. Research has shown that the production of this compound can be inconsistent, particularly in liquid cultures, pointing to complex regulatory controls and unsolved problems in its biosynthesis. umn.edu Key unresolved questions include the identification and characterization of the specific terpene synthases that catalyze the cyclization of farnesyl pyrophosphate to the this compound skeleton. Furthermore, the regulatory networks that control the expression of these biosynthetic genes in response to developmental or environmental cues in producing organisms, such as ants and marine sponges, are largely unknown. Future research will likely focus on genomic and transcriptomic approaches to identify the complete set of genes involved in the this compound pathway and to understand how their expression is coordinated.

Exploration of Novel Synthetic Strategies for Complex Analogues

The total synthesis of this compound has been achieved through various routes, but the development of more efficient and versatile synthetic strategies remains an active area of research. oup.comresearchgate.net Existing methods include approaches via stannylation/destannylation to create key α-alkoxy organolithium reagents and syntheses involving Wittig rearrangements. acs.orgresearchgate.net One reported synthesis utilized a palladium-catalyzed stereospecific hydrogenolysis as a key step. researchgate.net

The future in this area is geared towards the exploration of novel synthetic strategies that not only improve the efficiency of this compound synthesis but also provide access to a wide range of complex analogues. The development of modular synthetic routes would enable the systematic modification of both the furan (B31954) ring and the sesquiterpene side chain. This would facilitate the creation of libraries of this compound-related compounds for structure-activity relationship (SAR) studies. Such studies are crucial for identifying analogues with enhanced potency or selectivity for specific biological targets. researchgate.net

Identification of Undiscovered Biological Targets and Mechanistic Pathways

While this compound has been known for decades, a comprehensive understanding of its biological targets and mechanisms of action is still emerging. griffith.edu.au Terpenoids, as a class, are known to interact with a multitude of biological targets and can modulate various signaling pathways, including the AMPK, PPARs, and NF-κB pathways. researchgate.net However, the specific proteins and cellular pathways that this compound directly interacts with to exert its biological effects are not fully identified. The vast structural complexity of natural products like this compound allows them to interact with biological targets in numerous ways. scispace.com

Future research must focus on target deconvolution studies to pinpoint the molecular targets of this compound. mdpi.comnih.gov This can be achieved through a combination of forward chemical genetics, where the effect of the molecule on cellular processes is first observed, and subsequent target identification methods. nih.gov Uncovering these targets and pathways will be essential for understanding the compound's role in the producing organisms and for exploring its therapeutic potential.

Development of Advanced Analytical Tools for In Situ Studies

A significant hurdle in studying natural products like this compound is the ability to observe their dynamics and interactions within a living system (in situ). The development of advanced analytical tools is paramount to overcoming this challenge. Techniques such as photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful methods for the in situ analysis of reactive intermediates in chemical reactions, which could be adapted to study biosynthetic pathways. rsc.org

For cellular studies, advancing imaging and proteomics techniques is crucial. The use of minimalist linkers containing functionalities like diazirines and alkynes allows for the creation of tagged probes that can be used for activity-based protein profiling and localization studies within cells. mdpi.com Future progress will depend on creating more sophisticated analytical methods that can detect and quantify this compound and its metabolites at a subcellular level in real-time, providing a clearer picture of its mechanism of action.

Potential for this compound and its Derivatives as Chemical Biology Probes

The unique structure of this compound makes it an attractive scaffold for the development of chemical biology probes. nih.gov Chemical probes are small molecules designed to selectively perturb a specific protein or pathway, thereby enabling the study of its biological function. mdpi.comnih.gov By derivatizing the this compound molecule with reporter tags (like fluorophores) or reactive groups for covalent modification of targets, researchers can create powerful tools to investigate cellular processes. nih.govcnio.es

The development of this compound-based probes could facilitate the identification of its unknown biological targets through chemical proteomics approaches. nih.gov For instance, an immobilized this compound analogue could be used in affinity chromatography experiments to pull down its binding partners from cell lysates. Furthermore, creating inactive derivatives as negative controls is essential for validating that the observed biological effects are due to interaction with the intended target. nih.gov The successful development of this compound and its derivatives as chemical probes holds the key to unlocking new biological knowledge and potentially identifying novel therapeutic targets. mdpi.com

Q & A

Q. What are the primary natural sources of Dendrolasin, and what methods ensure accurate identification in complex biological matrices?

this compound is a sesquiterpene found in marine organisms such as Hypselodoris nudibranchs (e.g., H. jacksoni) and the sponge genus Dictyodendris . Terrestrial sources, though less common, include plants like Caryocar brasiliense (pequi trees), where it is detected as a volatile constituent . For accurate identification:

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

Key techniques include:

- NMR Spectroscopy : Utilize 2D experiments (gCOSY, HSQC, HMBC) to map proton-carbon correlations and confirm connectivity .

- Optical Rotation : Measure specific rotation ([α]D) to compare natural vs. synthetic samples, though discrepancies may arise due to enantiomeric impurities .

- Chromatography : Employ RP-HPLC to resolve isomers and confirm purity .

Q. How does this compound’s ecological distribution vary between marine and terrestrial ecosystems?

Marine sources dominate, with this compound often co-occurring with other sesquiterpenes (e.g., agassizin, furodysinin) in nudibranchs . Terrestrial occurrences, such as in pequi trees, suggest broader ecological adaptability, though concentrations are typically lower .

Advanced Research Questions

Q. What synthetic strategies are effective for producing this compound derivatives with specific stereochemical configurations?

- Stereoselective Synthesis : Use enantiomerically pure starting materials (e.g., (R)-MPA ester) to control C-5 and C-6/Z configurations .

- Derivatization : Convert hydroxyl intermediates (e.g., 5-hydroxythis compound) to esters (e.g., acetate) for enhanced NMR signal resolution .

- Validation : Confirm stereochemistry via nOe experiments (e.g., Z/E geometry determination at C-6/C-7) .

Q. How should researchers resolve contradictions in optical rotation data between natural and synthetic this compound samples?

Natural this compound-5-acetate ([α]D −53) and synthetic analogs ([α]D −8.7) may show discrepancies due to:

- Enantiomeric Contamination : Assess purity via chiral chromatography or enantioselective synthesis .

- Conformational Flexibility : Investigate solvent effects on rotational values using polarimetric analysis under controlled conditions .

Q. What methodological approaches determine the absolute configuration of this compound derivatives?

- MPA Ester Analysis : Derivatize hydroxyl groups with (R)-methoxyphenylacetic acid (MPA) and compare 1H NMR shifts with synthetic standards .

- X-ray Crystallography : Resolve ambiguous cases where NMR data are insufficient, though this requires high-purity crystals .

Q. How can researchers address challenges in isolating this compound from co-occurring sesquiterpenes in marine extracts?

- Fractionation Strategies : Use sequential chromatography (e.g., silica gel → HPLC) with polarity gradients to separate structurally similar compounds .

- Metabolite Profiling : Apply LC-MS/MS to track this compound-specific fragments (e.g., m/z 405 [M + Na]+) and avoid co-elution artifacts .

Methodological Notes

- Contradiction Handling : When NMR data conflict with optical rotation results, prioritize orthogonal methods (e.g., synthetic replication of MPA esters) to resolve ambiguities .

- Reproducibility : Document solvent systems, column specifications, and NMR parameters (e.g., 500 MHz, CDCl3) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.